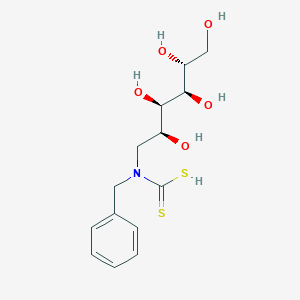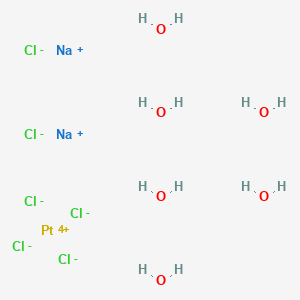
Sodium hexachloroplatinate(IV) hexahydrate
Overview
Description
Sodium hexachloroplatinate(IV) hexahydrate, also known as sodium hexachloroplatinic acid, is an inorganic compound with the chemical formula Na2PtCl6·6H2O. It is a salt composed of sodium, chlorine, and platinum, and is a highly water-soluble compound. It is a white, odorless, crystalline solid with a melting point of 270 °C. This compound is a strong oxidizing agent and is used in the synthesis of many different compounds. It is also used in the production of catalysts, electroplating, and other industrial applications.
Scientific Research Applications
Thermal Behavior Studies : Sodium hexachloroplatinate(IV) hexahydrate is used to study the thermal behavior of xanthine derivatives (Moreno-Carretero, Colacio-Rodríguez, & Salas-peregrin, 1986).
Homogeneous Catalysts : It serves as a homogeneous catalyst for hydrogen isotope exchange between benzenoid compounds and water (Lukey, Long, & Garnett, 1995).
NMR Spectroscopy : The compound is utilized in high-resolution solid-state 195Pt NMR spectroscopy for studying the fine structure of spectra (Hayashi & Hayamizu, 1992).
Chemical Reaction Mechanisms : Its kinetics are essential for understanding mechanisms in chemical reactions, such as its reduction by neutralized α-hydroxy acids in a carbonate-hydrogencarbonate buffer medium (Pal & Gupta, 2000).
Formation of Pt Nanoparticles : It is used in the photoreduction process with methanol under UV radiation to form Pt nanoparticles (Wojnicki & Kwolek, 2016).
EXAFS Characterization : EXAFS (Extended X-ray Absorption Fine Structure) characterization of hydrogen hexachloroplatinate(IV) reveals its rapid and extensive hydrolysis, which is influenced by pH and chloride concentration (Spieker, Liu, Miller, Kropf, & Regalbuto, 2002).
Material Stability Studies : The compound is studied for its stability in both ethanol and air compared to conventional salts, offering insights into storing useful anions (Andreas & Birss, 2005).
Oxidation Kinetics : The oxidation kinetics of sulphite by hexachloroplatinate(IV) in acidic solutions have been investigated, suggesting a two-electron reduction mechanism (Gupta, Das, & Gupta, 1987).
Platinum Complexes Speciation : this compound is crucial in the separation and determination of platinum-chloro complexes and their hydrolysis products (Nachtigall, Artelt, & Wünsch, 1997).
Trace Concentration Studies : The binding of trace concentrations of hexachloroplatinate(IV) to alfalfa biomass is influenced by pH levels, an important aspect in the study of metal absorption in plants (Parsons, Gardea-Torresdey, Tiemann, & Gamez, 2003).
Mechanism of Action
Target of Action
Sodium hexachloroplatinate(IV) hexahydrate is primarily used as a source of platinum in the preparation of platinum complexes . It is also used in the synthesis of platinum nanoparticles . The primary targets of this compound are therefore the substrates involved in these reactions.
Mode of Action
The compound acts as a precursor for the photoreductive deposition of metallic platinum on various substrates . This involves the compound interacting with its targets and undergoing a series of chemical reactions to form platinum complexes or nanoparticles .
Biochemical Pathways
It is known that the compound is involved in the synthesis of platinum complexes and nanoparticles . These products can have various applications, including use as catalysts in organic reactions .
Result of Action
The primary result of the action of this compound is the formation of platinum complexes and nanoparticles . These products can be used in various applications, including as catalysts in organic reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is soluble in water , which can affect its reactivity and the efficiency of its use in reactions. Additionally, it has been noted that anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity and temperature .
Properties
IUPAC Name |
disodium;hexachloroplatinum(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQOIBWJITQRI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12Na2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19583-77-8 | |
| Record name | Natriumchloroplatinat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about Sodium Hexachloroplatinate(IV) Hexahydrate can be obtained from the Nuclear Quadrupole Resonance (NQR) study?
A1: The NQR study [] focused on analyzing the chlorine atoms within this compound. While the abstract doesn't provide specific results, this type of analysis can reveal information about:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



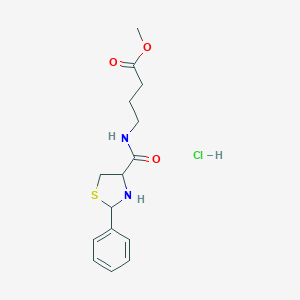



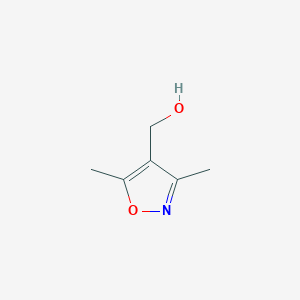
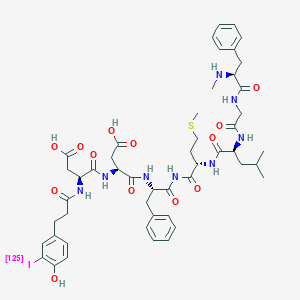

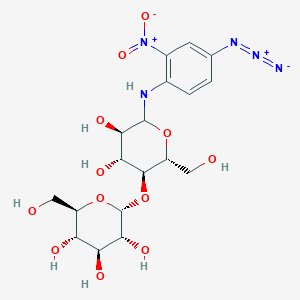
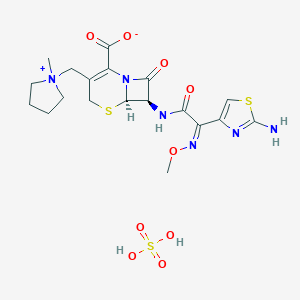
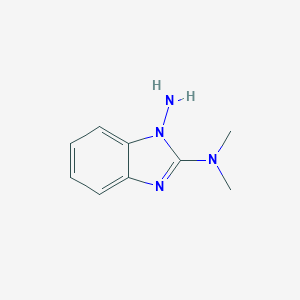
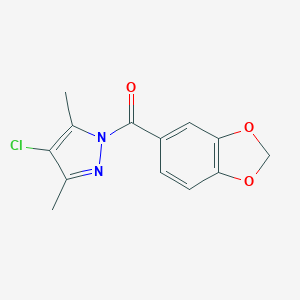
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
